2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

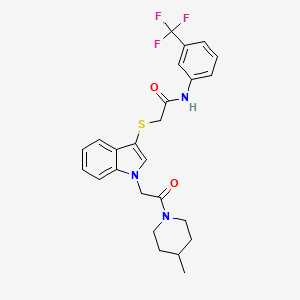

2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 878060-00-5) is a synthetic small molecule with a molecular formula of C₂₅H₂₆F₃N₃O₄S and a molecular weight of 521.6 g/mol. Its structure features a central indole core substituted at the 3-position with a thioether-linked acetamide group, which is further modified with a 4-methylpiperidinyl moiety and a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N3O2S/c1-17-9-11-30(12-10-17)24(33)15-31-14-22(20-7-2-3-8-21(20)31)34-16-23(32)29-19-6-4-5-18(13-19)25(26,27)28/h2-8,13-14,17H,9-12,15-16H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMIYPJFPIBRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, often referred to as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 650.81 g/mol. The structure features an indole core linked to a piperidine moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this structure may exhibit multiple mechanisms of action:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown potential as acetylcholinesterase (AChE) inhibitors, which are crucial for enhancing cholinergic neurotransmission in the brain. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .

- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways, potentially benefiting conditions such as arthritis .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

- Neuroprotective Effects : A study demonstrated that a related indole derivative exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that similar compounds may protect against neurodegeneration .

- In Vitro Efficacy : In vitro assays showed that compounds with similar piperidine and indole structures effectively inhibited AChE with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in cognitive disorders .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the indole and piperidine moieties can significantly enhance biological activity, leading to the development of more potent derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, studies have shown that derivatives containing indole and piperidine structures can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancers. In one study, compounds bearing thioacetamide structures were evaluated for their anticancer activity against human tumor cell lines, demonstrating significant antiproliferative effects with IC50 values in the micromolar range .

Neuropharmacological Effects

Compounds with piperidine rings are often investigated for their neuropharmacological effects. The 4-methylpiperidine component may contribute to the modulation of neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative diseases or mental health disorders. Preliminary studies suggest that such compounds can influence serotonin and dopamine pathways, which are critical in conditions like depression and anxiety .

Anti-inflammatory Properties

The indole moiety is known for its anti-inflammatory properties, which could be leveraged in developing treatments for inflammatory diseases. Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting a potential application in managing conditions such as rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Activity

Some derivatives of indole-based compounds exhibit antimicrobial activity against various pathogens. The presence of the thioether linkage in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further investigation as an antimicrobial agent .

Table 1: Summary of Research Findings on Similar Compounds

Case Study: Anticancer Evaluation

In a notable study published by the National Cancer Institute (NCI), a series of thiosemicarbazide derivatives were synthesized and tested against a panel of 60 human cancer cell lines. Among these compounds, those structurally similar to the target compound demonstrated significant cytotoxicity, indicating that modifications to the indole and piperidine structures can lead to enhanced anticancer properties .

Case Study: Neuropharmacological Screening

A recent investigation into piperidine derivatives highlighted their potential as antidepressants due to their action on serotonin receptors. The study found that specific modifications to the piperidine ring could improve binding affinity and efficacy, suggesting that similar structural changes in our compound might yield favorable neuropharmacological profiles .

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

- Key Features : This compound () shares the indole core and acetamide linkage but lacks the sulfonyl group and piperidinyl moiety. Instead, it incorporates a fluorinated biphenyl group.

- Synthesis : Prepared via amide coupling between flurbiprofen and tryptamine, emphasizing the versatility of indole-amide hybrids in drug discovery .

N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (4f, 4g)

- Key Features : These derivatives () feature a trifluoroacetyl group directly attached to the indole nitrogen, unlike the trifluoromethylphenyl group in the target compound.

- Activity : Tested in pLDH assays for antimalarial activity, demonstrating IC₅₀ values in the micromolar range. The styryl substituents (e.g., 4-fluorostyryl in 4f) enhance π-π stacking interactions with biological targets .

- Divergence : The trifluoroacetyl group may confer greater metabolic instability compared to the target compound’s trifluoromethylphenyl group.

N-(4-Chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

- Key Features : This analogue () replaces the 4-methylpiperidinyl group with a piperidinyl moiety and substitutes the sulfonyl bridge with a thioether. The 4-chlorophenyl group introduces a halogen instead of a trifluoromethyl group.

- Molecular Weight : 442.0 g/mol (vs. 521.6 g/mol for the target compound), reflecting differences in substituent complexity .

- Divergence : The thioether group may reduce oxidative stability, while the chloro substituent offers distinct electronic effects compared to trifluoromethyl.

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | N-(4-Chlorophenyl) Analogue | N-(3-Trifluoroacetyl) Derivative (4f) |

|---|---|---|---|

| Molecular Weight | 521.6 g/mol | 442.0 g/mol | 494.4 g/mol (estimated) |

| Key Substituents | Sulfonyl, CF₃, 4-methylpiperidinyl | Thioether, Cl, piperidinyl | Trifluoroacetyl, 4-fluorostyryl |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~3.1 |

| Metabolic Stability | Moderate (CF₃ enhances stability) | Low (thioether oxidation) | Low (trifluoroacetyl hydrolysis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.